molecular formula C13H8Br3IN2O3 B15011479 N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B15011479
M. Wt: 606.83 g/mol
InChI Key: YJUJXVXYLXJCRG-BLLMUTORSA-N
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Description

N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the following steps:

    Formation of the iodofuran intermediate: The iodofuran ring is synthesized by iodination of furan using iodine and an oxidizing agent such as hydrogen peroxide.

    Preparation of the tribromophenoxyacetohydrazide: The tribromophenoxy group is introduced by reacting 2,4,6-tribromophenol with chloroacetic acid to form 2-(2,4,6-tribromophenoxy)acetic acid. This is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of the iodofuran intermediate with the tribromophenoxyacetohydrazide in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Purification steps: Including recrystallization and chromatography to obtain high-purity product.

    Quality control: Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The iodofuran ring can be oxidized to form corresponding furanones.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves:

    Molecular targets: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

    Pathways involved: It may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **5-[(5-iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Properties

Molecular Formula

C13H8Br3IN2O3

Molecular Weight

606.83 g/mol

IUPAC Name

N-[(E)-(5-iodofuran-2-yl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C13H8Br3IN2O3/c14-7-3-9(15)13(10(16)4-7)21-6-12(20)19-18-5-8-1-2-11(17)22-8/h1-5H,6H2,(H,19,20)/b18-5+

InChI Key

YJUJXVXYLXJCRG-BLLMUTORSA-N

Isomeric SMILES

C1=C(OC(=C1)I)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

C1=C(OC(=C1)I)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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